molecular formula C17H16N6O2S B15123440 5-(Pyridin-4-yl)-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine

5-(Pyridin-4-yl)-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B15123440
M. Wt: 368.4 g/mol
InChI Key: OFVNKBHFAPUNEA-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyridine ring, a pyrimidine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Pyridin-4-yl Group: This step involves the coupling of the pyrimidine core with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Piperidin-4-yl Group: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Formation of the Thiadiazole Ring: The thiadiazole ring is typically formed through a cyclization reaction involving a thioamide and a diazonium salt.

    Final Coupling: The final step involves the coupling of the thiadiazole ring with the piperidine-substituted pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridine or pyrimidine rings, potentially leading to the formation of dihydropyridine or dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyridine, dihydropyrimidine derivatives.

    Substitution: Various substituted pyridine and pyrimidine derivatives.

Scientific Research Applications

5-(Pyridin-4-yl)-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(Pyridin-4-yl)-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    5-(Pyridin-4-yl)-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrazine: Similar structure but with a pyrazine ring instead of a pyrimidine ring.

Uniqueness

The uniqueness of 5-(Pyridin-4-yl)-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16N6O2S

Molecular Weight

368.4 g/mol

IUPAC Name

[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]-(thiadiazol-4-yl)methanone

InChI

InChI=1S/C17H16N6O2S/c24-16(15-11-26-22-21-15)23-7-3-14(4-8-23)25-17-19-9-13(10-20-17)12-1-5-18-6-2-12/h1-2,5-6,9-11,14H,3-4,7-8H2

InChI Key

OFVNKBHFAPUNEA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C(=O)C4=CSN=N4

Origin of Product

United States

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